molecular formula C23H15F2NO4 B4952734 2-[3-(4-fluorophenoxy)-4-oxochromen-7-yl]-N-(4-fluorophenyl)acetamide

2-[3-(4-fluorophenoxy)-4-oxochromen-7-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B4952734
M. Wt: 407.4 g/mol
InChI Key: NCQDMAWUJHVQGF-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenoxy)-4-oxochromen-7-yl]-N-(4-fluorophenyl)acetamide: is a synthetic organic compound that belongs to the class of chromenone derivatives It is characterized by the presence of fluorophenyl and fluorophenoxy groups attached to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenoxy)-4-oxochromen-7-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions to form the chromenone structure.

    Introduction of the fluorophenoxy group: The chromenone intermediate is then reacted with 4-fluorophenol in the presence of a suitable base, such as potassium carbonate, to introduce the fluorophenoxy group.

    Acylation reaction: The resulting intermediate undergoes an acylation reaction with 4-fluoroaniline and acetic anhydride to form the final product, .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenoxy)-4-oxochromen-7-yl]-N-(4-fluorophenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[3-(4-fluorophenoxy)-4-oxochromen-7-yl]-N-(4-fluorophenyl)acetamide: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenoxy)-4-oxochromen-7-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenoxy)-4-oxochromen-7-yl]-N-(4-chlorophenyl)acetamide
  • 2-[3-(4-bromophenoxy)-4-oxochromen-7-yl]-N-(4-bromophenyl)acetamide
  • 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]-N-(4-methylphenyl)acetamide

Uniqueness

2-[3-(4-fluorophenoxy)-4-oxochromen-7-yl]-N-(4-fluorophenyl)acetamide: is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s electronic properties, making it suitable for applications in materials science.

Properties

IUPAC Name

2-[3-(4-fluorophenoxy)-4-oxochromen-7-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO4/c24-15-2-6-17(7-3-15)26-22(27)12-14-1-10-19-20(11-14)29-13-21(23(19)28)30-18-8-4-16(25)5-9-18/h1-11,13H,12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQDMAWUJHVQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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